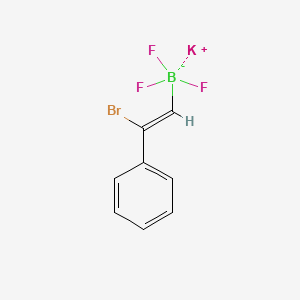
Potassium (2-bromo-2-phenylvinyl)trifluoroborate
Overview
Description
Potassium (2-bromo-2-phenylvinyl)trifluoroborate is an organoboron compound with the molecular formula C8H6BBrF3K. It is a member of the potassium trifluoroborate family, which are known for their stability and versatility in various chemical reactions, particularly in Suzuki–Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Potassium (2-bromo-2-phenylvinyl)trifluoroborate is a versatile organometallic reagent . The primary targets of this compound are typically carbon-based molecules in a variety of chemical reactions . It is often used as a vinylating agent in the presence of palladium catalysts .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This is a key step in many cross-coupling reactions, where the organoboron compound transfers the organic group to a transition metal, such as palladium .
Biochemical Pathways
The compound is involved in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds . The downstream effects of these reactions can lead to the synthesis of various complex organic compounds .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the creation of complex organic molecules, which are often used in the development of pharmaceuticals and other chemical products .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound is air- and water-stable, allowing it to be used in reactions under relatively mild conditions . Additionally, the presence of a palladium catalyst is crucial for the compound’s role in Suzuki-Miyaura cross-coupling reactions .
Biochemical Analysis
Biochemical Properties
Potassium (2-bromo-2-phenylvinyl)trifluoroborate plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions involves the transfer of the phenylvinyl group to the target molecule, mediated by palladium catalysts . This process is highly efficient and selective, making this compound a valuable tool in synthetic chemistry.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of specific enzymes involved in metabolic pathways, leading to changes in cellular function . For example, it can inhibit or activate certain enzymes, thereby altering the metabolic flux and affecting the overall cellular metabolism. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . The binding interactions are mediated by the trifluoroborate group, which forms stable complexes with the target biomolecules. These interactions can result in changes in the conformation and activity of the enzymes, thereby affecting their catalytic properties. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known to be stable under inert atmosphere and low temperatures, such as in a freezer at -20°C . Its stability can be compromised under certain conditions, leading to degradation and loss of activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . These effects can include changes in enzyme activity, gene expression, and cellular metabolism, which can persist even after the compound has been removed from the experimental system.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on cellular function, such as enhancing enzyme activity and promoting gene expression . High doses can lead to toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and changes in cellular metabolism . These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can modulate the activity of enzymes involved in key metabolic processes, such as glycolysis, the citric acid cycle, and oxidative phosphorylation . By influencing these pathways, this compound can affect the overall metabolic flux and alter the levels of specific metabolites. These effects can have significant implications for cellular function and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria. The transport and distribution of this compound can influence its activity and function, as well as its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . The subcellular localization of this compound is essential for its role in cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (2-bromo-2-phenylvinyl)trifluoroborate can be synthesized through the reaction of 2-bromo-2-phenylvinylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an inert atmosphere and at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production methods for potassium trifluoroborates often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
Potassium (2-bromo-2-phenylvinyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organoboron compound and an organic halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and organic halides (e.g., aryl bromides).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (2-bromo-2-phenylvinyl)trifluoroborate has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Industry: Applied in the production of advanced materials, such as polymers and electronic materials.
Comparison with Similar Compounds
Potassium (2-bromo-2-phenylvinyl)trifluoroborate is unique among potassium trifluoroborates due to its specific structure and reactivity. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but lacks the bromine substituent, which can influence reactivity and selectivity.
Potassium (2-bromo-4-methylphenyl)trifluoroborate: Another bromine-substituted trifluoroborate with different electronic and steric properties.
These comparisons highlight the unique reactivity and applications of this compound in various chemical processes.
Properties
IUPAC Name |
potassium;[(Z)-2-bromo-2-phenylethenyl]-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BBrF3.K/c10-8(6-9(11,12)13)7-4-2-1-3-5-7;/h1-6H;/q-1;+1/b8-6-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSODWGWQNMCMLU-PHZXCRFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=C(C1=CC=CC=C1)Br)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C(/C1=CC=CC=C1)\Br)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BBrF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673706 | |
| Record name | Potassium [(Z)-2-bromo-2-phenylethenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219718-89-5 | |
| Record name | Potassium [(Z)-2-bromo-2-phenylethenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


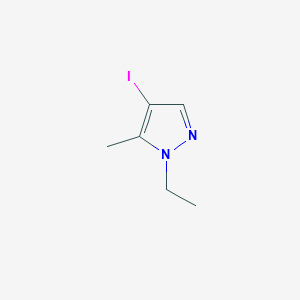
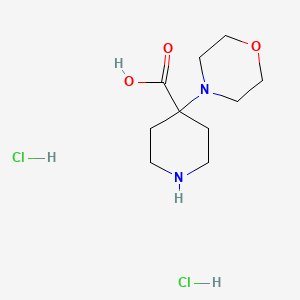
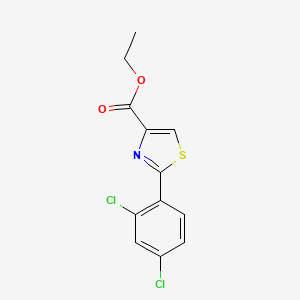
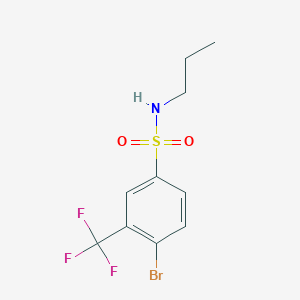
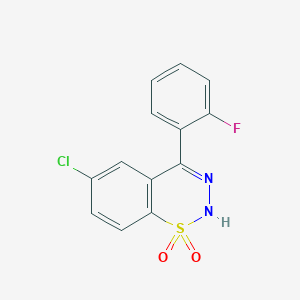
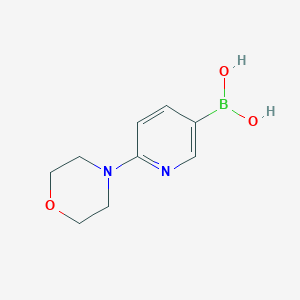
![3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421014.png)
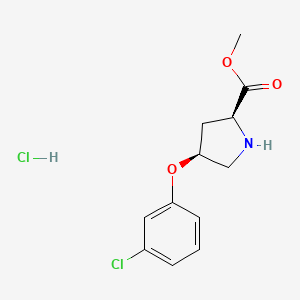
![4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1421016.png)
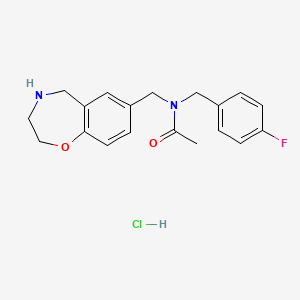
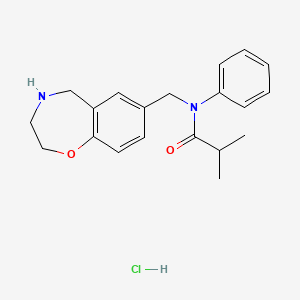
![4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B1421022.png)
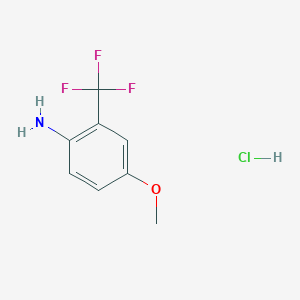
![4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1421024.png)
